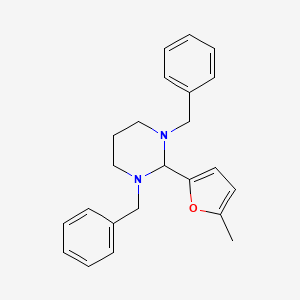
1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine, also known as DBH, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. DBH is a member of the pyrimidine family, which is a class of organic compounds that play a crucial role in biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds structurally related to 1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine have been explored for their antimicrobial and antifungal potentials. For instance, furyl based cyanoiminopyrimidines exhibited significant antimicrobial activity against bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents (Vignesh & Ingarsal, 2021). Similarly, derivatives of 6-(2-furyl)-9-(p-methoxybenzyl)purines showed inhibition of Mycobacterium tuberculosis growth, indicating their potential in treating tuberculosis without affecting mammalian cell viability (Braendvang & Gundersen, 2007).
Antioxidant Properties
Research on the antioxidant capabilities of related compounds has also been conducted, revealing that certain derivatives, such as those studied by Kumar et al. (2011), possess potent antioxidant activities. These findings suggest the utility of these compounds in combating oxidative stress-related disorders (Kumar, Sharma, Kumari, & Kalal, 2011).
Enzyme Inhibition for Therapeutic Applications
Another area of application involves enzyme inhibition for therapeutic purposes. Derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, indicating their potential in treating diseases like Alzheimer's (Reddy, Remya, Sajith, Dileep, Sadasivan, & Anwar, 2016). This suggests that related compounds might be explored for similar therapeutic applications.
Eigenschaften
IUPAC Name |
1,3-dibenzyl-2-(5-methylfuran-2-yl)-1,3-diazinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-19-13-14-22(26-19)23-24(17-20-9-4-2-5-10-20)15-8-16-25(23)18-21-11-6-3-7-12-21/h2-7,9-14,23H,8,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMHGQNVUTFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

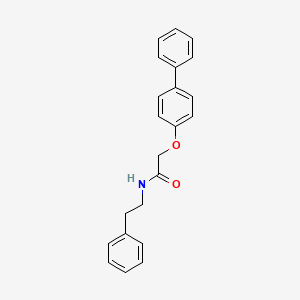
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)
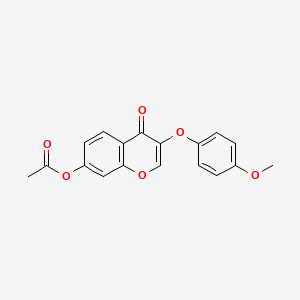
![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
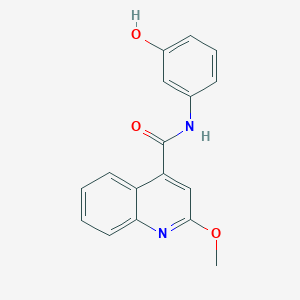
![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)
![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)
![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)
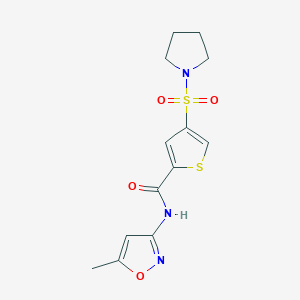
![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)